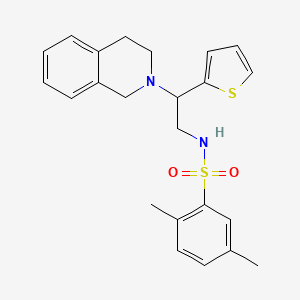
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26N2O2S2 and its molecular weight is 426.59. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Protein Kinases
One area of research has focused on the inhibitory effects of isoquinolinesulfonamide derivatives on protein kinases. For instance, H-89, a closely related compound, has been shown to selectively inhibit cyclic AMP-dependent protein kinase (protein kinase A) without significantly affecting other protein kinases, suggesting its potential utility in studying the role of protein kinase A in cellular processes such as neurite outgrowth in PC12 cells (Chijiwa et al., 1990).
Interaction with Carbonic Anhydrases
Another study highlighted the structural basis for the interaction between carbonic anhydrases and tetrahydroisoquinolin-2-ylsulfonamides, indicating their selectivity towards different isozymes of human carbonic anhydrases. This selectivity is pivotal for the design of inhibitors targeting specific isozymes involved in various diseases, including cancer and glaucoma (Mader et al., 2011).
Antitumor Activities
Isoquinoline derivatives have also been synthesized and evaluated for their cytotoxicity against various cancer cell lines. For example, novel annulated dihydroisoquinoline heterocycles were developed and assessed for their antitumor potential, demonstrating the versatility of these compounds in the development of new anticancer agents (Saleh et al., 2020).
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of these compounds with biological targets, further elucidating their mechanism of action. For instance, thiourea derivatives bearing benzenesulfonamide moiety have been synthesized and evaluated for their antimycobacterial activity, with docking studies highlighting their potential binding modes (Ghorab et al., 2017).
Synthesis and Characterization
The synthesis and characterization of these compounds form a crucial part of research, providing insights into their structure-activity relationships. This knowledge is essential for the rational design of new molecules with improved efficacy and selectivity for their biological targets. A study on the synthesis, characterization, and biological evaluation of quinazolinone-based derivatives exemplifies the ongoing efforts to develop potent inhibitors for tyrosine kinases, highlighting the therapeutic potential of these compounds in cancer treatment (Riadi et al., 2021).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S2/c1-17-9-10-18(2)23(14-17)29(26,27)24-15-21(22-8-5-13-28-22)25-12-11-19-6-3-4-7-20(19)16-25/h3-10,13-14,21,24H,11-12,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIOFXKBDQQRPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

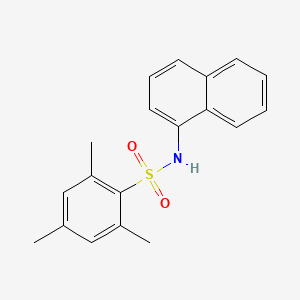
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

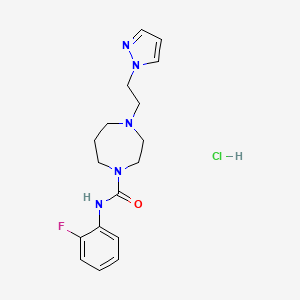
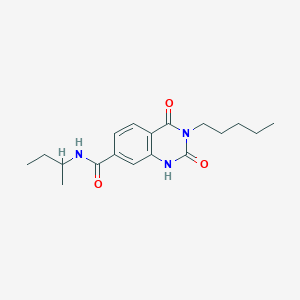
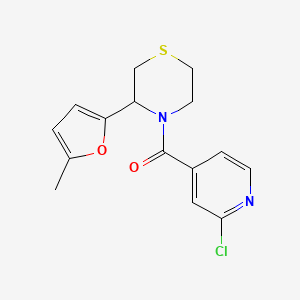
![(3As,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carbonitrile;hydrochloride](/img/structure/B2832826.png)

![8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B2832829.png)
![N-(3,4-dimethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2832831.png)
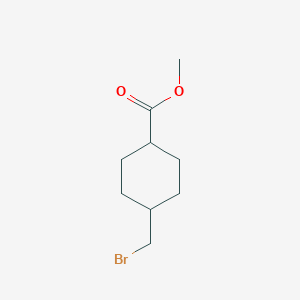
![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B2832834.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2832839.png)